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Compound of Interest

Compound Name: Strontium carbonate

Cat. No.: B167840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of
strontium carbonate (SrCO3), a material of interest in various scientific and biomedical fields.
The following sections detail its fundamental electronic properties, the computational and
experimental methodologies used for their determination, and key quantitative data.

Core Electronic Properties of Strontium Carbonate

Strontium carbonate is characterized as a wide-band-gap insulator. Its electronic band
structure is defined by a significant energy gap between the highest occupied electronic states
in the valence band and the lowest unoccupied states in the conduction band. The valence
band is primarily formed by O 2p orbitals, with some contribution from C 2p orbitals. The
conduction band is mainly composed of Sr 5s and 4d orbitals.

Theoretical calculations based on Density Functional Theory (DFT) have consistently shown
that strontium carbonate possesses an indirect band gap.[1][2] This means that the valence
band maximum (VBM) and the conduction band minimum (CBM) occur at different points in the
Brillouin zone. Specifically, the VBM is located at the Z high-symmetry point, while the CBM is
at the G high-symmetry point.[2] This indirect nature has implications for its optical absorption
and electronic transport properties, as electron excitation across the band gap requires both a
photon and a phonon to conserve momentum.
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Quantitative Analysis of Electronic Band Structure

The electronic band gap of strontium carbonate has been determined through both
theoretical calculations and experimental measurements. The table below summarizes the key
quantitative data from various studies.

Methodology Band Gap Type Band Gap (eV) Reference
DFT (GGA) Indirect 4.45 [1]

DFT (LDA) Indirect 4.24 [1]

DFT (GGA) Indirect 4.44 [2]

DFT (GGA) - 4.42 [3]
Materials Project

(DFT) 4.44 [4]

UV-Vis Spectroscopy - 3.25 (commercial) [5]

UV-Vis Spectroscopy - 4.63 (synthesized) [5]

UV-Vis Spectroscopy - 2.62 (synthesized) [5]

Note: DFT calculations with different functionals (GGA - Generalized Gradient Approximation;
LDA - Local Density Approximation) can yield slightly different band gap values. Experimental
values can also vary depending on the synthesis method and sample purity.

Methodologies for Determining Electronic Band
Structure

The characterization of the electronic band structure of strontium carbonate involves a
combination of computational and experimental techniques.

Computational Approach: Density Functional Theory
(DFT)
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First-principles calculations based on DFT are a powerful tool for investigating the electronic
structure of materials from fundamental quantum mechanics.

Protocol for DFT Calculations:

o Crystal Structure Definition: The calculation begins with the experimental or a theoretically
optimized crystal structure of strontium carbonate (orthorhombic, space group Pnma).

o Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the
ground-state electron density of the system. This involves iteratively solving the Kohn-Sham
equations until the electron density and total energy converge.

o Exchange-Correlation Functional: The choice of the exchange-correlation functional is
crucial. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-
Ernzerhof (PBE) parameterization, and the Local Density Approximation (LDA) are
commonly used for strontium carbonate.[1][6]

o Pseudopotentials: The interaction between the core and valence electrons is described by
pseudopotentials, such as the Projector Augmented Wave (PAW) method.[6]

o Basis Set: A plane-wave basis set with a defined kinetic energy cutoff is used to expand
the electronic wavefunctions.

o k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid to accurately
integrate over all possible electron momenta.[6]

e Band Structure Calculation: Using the converged ground-state electron density from the SCF
step, the electronic band structure is calculated along high-symmetry directions in the
Brillouin zone. This reveals the energy of the electronic states as a function of momentum.

o Density of States (DOS) Calculation: The DOS, which represents the number of available
electronic states at each energy level, is calculated. This provides insights into the
contributions of different atomic orbitals to the valence and conduction bands.
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Computational workflow for determining the electronic band structure of strontium carbonate
using DFT.

Experimental Approach: UV-Visible Diffuse Reflectance
Spectroscopy (DRS)
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UV-Vis DRS is a widely used experimental technique to determine the optical band gap of
powder samples.

Protocol for UV-Vis DRS:

o Sample Preparation: A small amount of the strontium carbonate powder is placed in a
sample holder. For highly absorbing materials, the sample can be mixed with a non-
absorbing reference material like barium sulfate (BaSO4) to ensure sufficient diffuse
reflection.

o Measurement: The sample is illuminated with monochromatic light over a range of
wavelengths (typically 200-800 nm). An integrating sphere is used to collect the diffusely
reflected light. A spectrum of reflectance versus wavelength is recorded.

o Data Analysis (Kubelka-Munk Theory and Tauc Plot):

o The measured reflectance (R) is converted to a quantity proportional to the absorption
coefficient using the Kubelka-Munk function: F(R) = (1-R)2/ 2R.

o The Tauc plot is then constructed by plotting (F(R) * hv)" versus the photon energy (hv),
where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and
n=1/2 for an indirect band gap).

o The band gap energy is determined by extrapolating the linear portion of the Tauc plot to
the energy axis (where (F(R) * hv)» = 0).

Experimental Approach: Angle-Resolved Photoemission
Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of crystalline
solids by measuring the kinetic energy and emission angle of photoemitted electrons. While
specific ARPES data for strontium carbonate is not widely available in the literature, the
general methodology is as follows:

Protocol for ARPES:
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o Sample Preparation: A single crystal of strontium carbonate with a clean, atomically flat
surface is required. The sample is mounted on a manipulator in an ultra-high vacuum (UHV)
chamber to prevent surface contamination.

o Photoemission: The sample is irradiated with a monochromatic beam of high-energy photons
(typically from a synchrotron or a UV lamp). The photons excite electrons, causing them to
be emitted from the sample surface (photoelectric effect).

o Electron Analysis: An electron energy analyzer measures the kinetic energy and the
emission angle of the photoelectrons.

e Band Structure Mapping: By conserving energy and momentum, the binding energy and the
in-plane momentum of the electrons within the crystal can be determined from the measured
kinetic energy and emission angle of the photoemitted electrons. By systematically varying
the emission angle, the electronic band structure (energy versus momentum) can be
mapped out.

Visualization of the Electronic Band Structure

The following diagram provides a simplified representation of the indirect band gap of
strontium carbonate.
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Simplified electronic band structure of strontium carbonate illustrating its indirect band gap.

Conclusion

This guide has provided a detailed technical overview of the electronic band structure of
strontium carbonate, synthesizing both theoretical and experimental findings. The quantitative
data presented in a structured format, along with detailed methodologies, offers a valuable
resource for researchers and professionals. The indirect, wide-band-gap nature of strontium
carbonate is a key characteristic that governs its physical and chemical properties, making it a
subject of continued scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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